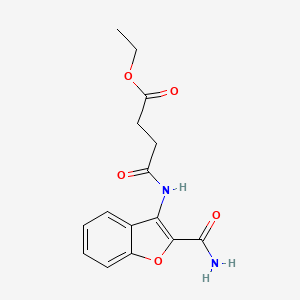

Ethyl 4-((2-carbamoylbenzofuran-3-yl)amino)-4-oxobutanoate

Description

Ethyl 4-((2-carbamoylbenzofuran-3-yl)amino)-4-oxobutanoate is a synthetic organic compound featuring a benzofuran core substituted with a carbamoyl group at position 2 and an amide-linked 4-oxobutanoate ethyl ester at position 3. This structural profile suggests applications in medicinal chemistry, particularly as a precursor for bioactive molecules or enzyme inhibitors.

Properties

IUPAC Name |

ethyl 4-[(2-carbamoyl-1-benzofuran-3-yl)amino]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5/c1-2-21-12(19)8-7-11(18)17-13-9-5-3-4-6-10(9)22-14(13)15(16)20/h3-6H,2,7-8H2,1H3,(H2,16,20)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHFPNQPHJNBQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((2-carbamoylbenzofuran-3-yl)amino)-4-oxobutanoate typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of the carbamoyl group and the ethyl ester moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((2-carbamoylbenzofuran-3-yl)amino)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzofuran compounds.

Scientific Research Applications

Ethyl 4-((2-carbamoylbenzofuran-3-yl)amino)-4-oxobutanoate has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

Biology: Researchers study the compound’s interactions with biological systems to understand its potential as a therapeutic agent.

Medicine: The compound’s biological activity makes it a candidate for drug development, particularly in the treatment of diseases where benzofuran derivatives have shown efficacy.

Industry: The compound’s unique properties may be exploited in various industrial applications, such as the development of new polymers or agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-((2-carbamoylbenzofuran-3-yl)amino)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact mechanism depends on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Analysis:

Core Structure: The target compound’s benzofuran core offers enhanced aromatic stability compared to the pyrrole in Compound 4 () and the linear arylbutanoic acids in Compounds III (). Benzofuran’s fused oxygen heterocycle may improve π-π stacking interactions in biological systems . Compound III features a sulfanyl group, which introduces thiol reactivity, whereas the target’s amide linkage provides hydrogen-bonding capacity critical for target binding .

This difference may influence bioavailability and metabolic stability . The carbamoyl group in the target is absent in the other compounds, offering additional hydrogen-bond donor/acceptor sites for molecular recognition.

Synthesis :

Biological Activity

Ethyl 4-((2-carbamoylbenzofuran-3-yl)amino)-4-oxobutanoate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides an overview of its biological activity, including antitumor effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 270.27 g/mol

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds structurally related to this compound. For instance, a related compound demonstrated significant cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells, resulting in a 100% reduction in tumor cell viability when administered to EAC-bearing mice. The study indicated that the compound induced apoptosis and exhibited antioxidant activities, suggesting a promising therapeutic potential for cancer treatment .

- Apoptosis Induction : The compound promotes apoptosis in cancer cells, which is crucial for reducing tumor growth. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells.

- Antioxidant Activity : The compound enhances the total antioxidant capacity within the body, which can mitigate oxidative stress associated with tumor growth and progression.

- Molecular Docking Studies : Computational analyses have shown favorable interactions between the compound and key receptors involved in cancer pathways, such as mutant 3HB5-oxidoreductase, indicating potential for targeted therapy .

Case Study Summary

Histopathological Analysis

Histological examinations post-treatment revealed that this compound did not induce significant pathological changes in liver or kidney tissues, suggesting a favorable safety profile alongside its therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.